molecular formula C13H17N5O3 B4368483 1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368483
M. Wt: 291.31 g/mol
InChI Key: WRTOHSIUPRGBHQ-UHFFFAOYSA-N
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Description

The compound 1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a methyl group at position 1 and a carbamoyl-linked 1,3,5-trimethylpyrazole moiety at position 3. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazole derivatives are known to interact, such as antimicrobial or anticancer agents .

Properties

IUPAC Name

1-methyl-5-[(1,3,5-trimethylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-7-9(8(2)17(3)16-7)5-14-12(19)11-10(13(20)21)6-15-18(11)4/h6H,5H2,1-4H3,(H,14,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTOHSIUPRGBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, a carboxylic acid group, and an amide linkage. Its molecular formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.31 g/mol. The structural representation is essential for understanding its interaction with biological targets.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, such as:

  • Anti-inflammatory : Compounds containing pyrazole rings have been shown to inhibit inflammatory pathways effectively.
  • Antimicrobial : Some derivatives demonstrate significant activity against various bacterial strains, including E. coli and S. aureus.
  • Anticancer : Certain pyrazole derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole moiety is known to form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activities.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including the compound :

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced edema models. The results indicated that certain compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
  • Antimicrobial Activity : In vitro tests showed that pyrazole derivatives demonstrated significant antimicrobial properties against multiple pathogens. For instance, compounds were evaluated against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some exhibiting high inhibition rates .
  • Cytotoxicity Against Cancer Cells : Research on the cytotoxic effects of pyrazole derivatives revealed that certain compounds displayed over 90% inhibition of cell proliferation in various cancer cell lines, including colon and lung cancer cells .

Comparative Analysis

Activity Type Compound Tested Activity Observed
Anti-inflammatoryVarious pyrazole derivativesComparable to indomethacin
AntimicrobialPyrazoles against E. coli, S. aureusSignificant inhibition observed
AnticancerPyrazoles tested on NCI cancer cell linesOver 90% inhibition in multiple lines

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) pKa Notable Features
Target Compound 1-methyl, 4-carboxylic acid, 5-[(1,3,5-trimethylpyrazol-4-yl)methylcarbamoyl] C₁₃H₁₆N₆O₃ 328.31 (calculated) 1.58 (predicted) 3.48 (predicted) Enhanced lipophilicity from trimethylpyrazole; moderate acidity
1-methyl-5-{[(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid (CAS 1159988-70-1) 1-methyl, 4-carboxylic acid, 5-[(pyrazol-5-ylmethyl)carbamoyl] C₁₀H₁₁N₅O₃ 249.23 1.58 3.48 Simpler pyrazole substituent; lower molecular weight
1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid 1-methyl, 4-carboxylic acid, 5-[(5-methylpyridin-2-yl)oxymethyl] C₁₂H₁₃N₃O₃ 263.25 N/A N/A Pyridine introduces π-π interaction potential
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1003750-79-5) 4-methylphenyl, isopropyl, 4-carboxylic acid C₁₄H₁₆N₂O₂ 244.29 N/A N/A High hydrophobicity from aromatic and branched alkyl groups
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 1-methyl, 4-carboxylic acid, 5-pyrrol-1-yl C₉H₉N₃O₂ 191.19 N/A N/A Electron-rich pyrrole affects electronic distribution
Key Observations:
  • Lipophilicity : The target compound’s 1,3,5-trimethylpyrazole group increases hydrophobicity compared to the simpler pyrazole substituent in CAS 1159988-70-1 . This may improve membrane permeability but reduce aqueous solubility.
  • Acidity : The predicted pKa (~3.48) aligns with other pyrazole-4-carboxylic acids, suggesting ionization at physiological pH, which influences bioavailability .
  • Steric Effects : The bulkier trimethylpyrazole group in the target compound may hinder binding to flat enzymatic pockets compared to the pyridine derivative in , which offers planar π systems for interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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